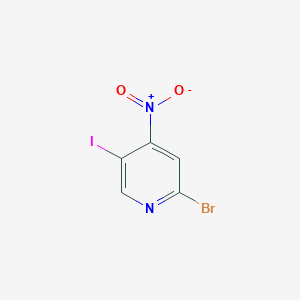

2-Bromo-5-iodo-4-nitropyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H2BrIN2O2 |

|---|---|

Molecular Weight |

328.89 g/mol |

IUPAC Name |

2-bromo-5-iodo-4-nitropyridine |

InChI |

InChI=1S/C5H2BrIN2O2/c6-5-1-4(9(10)11)3(7)2-8-5/h1-2H |

InChI Key |

GZZRAZPETFVSQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1Br)I)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 5 Iodo 4 Nitropyridine

Strategic Approaches to Pyridine (B92270) Ring Functionalization

The construction of the 2-bromo-5-iodo-4-nitropyridine scaffold necessitates a multi-step approach, as the direct, one-pot introduction of these three substituents with the desired regiochemistry is not feasible. The primary strategies revolve around the sequential introduction of the bromo, iodo, and nitro groups, leveraging the directing effects of the substituents at each stage, or employing pre-functionalized precursors where some of the required groups are already in place.

Sequential Halogenation and Nitration Protocols

A plausible synthetic route involves the sequential halogenation and nitration of a pyridine derivative. The order of these reactions is critical for achieving the desired 2,5,4-substitution pattern.

One potential pathway begins with the bromination of pyridine. Direct bromination of pyridine is often challenging, but can be achieved. google.com Subsequent nitration of 2-bromopyridine (B144113) would likely yield a mixture of isomers, with the directing effects of the bromine atom (ortho, para-directing) and the pyridine nitrogen (meta-directing) influencing the outcome. The formation of 2-bromo-5-nitropyridine (B18158) is a known process. nbinno.comgoogle.com The introduction of the nitro group at the 5-position is favored due to the directing influence of the bromo substituent. However, subsequent iodination of 2-bromo-5-nitropyridine at the 4-position would be challenging due to the deactivating nature of the two existing electron-withdrawing groups.

Alternatively, starting with nitration of a pyridine derivative could be considered. The nitration of pyridine itself is sluggish and requires harsh conditions. youtube.com A more effective approach involves the nitration of pyridine-N-oxide, which preferentially directs the nitro group to the 4-position. oc-praktikum.de The resulting 4-nitropyridine-N-oxide can then be converted to various 4-nitropyridine (B72724) derivatives. A one-step method for preparing halogenated-4-nitropyridine-N-oxides has also been reported, which could serve as a valuable intermediate. google.com For instance, 2-bromo-4-nitropyridine-N-oxide can be synthesized and subsequently deoxygenated to 2-bromo-4-nitropyridine (B184007). nih.govchemicalbook.com The final step would be the iodination of 2-bromo-4-nitropyridine. Given the strong deactivating effect of the nitro group and the bromo group, this iodination would likely require forcing conditions and may not be highly regioselective.

A third approach would be to introduce the iodine and bromine atoms first. For example, 2-bromo-5-iodopyridine (B107189) is a known compound that can be synthesized from 2,5-dibromopyridine (B19318) through a regioselective debromination followed by iodination. guidechem.comsigmaaldrich.comchemicalbook.com The subsequent nitration of 2-bromo-5-iodopyridine would then be the final step. The directing effects of the two halogens would need to be carefully considered to achieve nitration at the 4-position.

Directed Ortho-Metalation and Electrophilic Quenching

Directed ortho-metalation (DoM) offers a powerful strategy for achieving high regioselectivity in the functionalization of aromatic and heteroaromatic rings. baranlab.orgwikipedia.orgorganic-chemistry.orgharvard.edu This technique relies on the use of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho-position. The resulting aryllithium species can then be quenched with a suitable electrophile to introduce a desired substituent.

In the context of synthesizing this compound, a DoM strategy could be employed to introduce one of the halogen atoms with high regiocontrol. For instance, a pyridine ring bearing a DMG at the 3-position could be used to direct lithiation to the 2- or 4-position. If a suitable DMG is placed at the 3-position of a pyridine ring that already contains a nitro group at the 4-position, it could potentially direct halogenation to the 5-position. However, the strong electron-withdrawing nature of the nitro group can complicate DoM by increasing the propensity for nucleophilic addition of the organolithium reagent to the pyridine ring. uwindsor.ca

Another possibility involves the use of a halogen atom as a directing group, although they are generally weak DMGs. More effective is the halogen-metal exchange reaction, where an existing halogen is swapped for a lithium atom. For example, starting with a dihalopyridine, one halogen could be selectively exchanged for lithium and then quenched with an electrophile.

Precursor Synthesis and Intermediates

Synthesis of Brominated Nitropyridine Precursors

Several brominated nitropyridine precursors could serve as key intermediates.

2-Bromo-4-nitropyridine: This compound is a valuable precursor. chemimpex.comsigmaaldrich.combldpharm.com One synthetic route involves the nitration of 2-bromopyridine-N-oxide to form 2-bromo-4-nitropyridine-N-oxide, followed by deoxygenation. nih.gov A one-step reaction method for preparing halogenated-4-nitropyridine-N-oxides has also been developed. google.com

2-Bromo-5-nitropyridine: This intermediate can be prepared by the nitration of 2-bromopyridine. nbinno.comchemicalbook.com The bromination of 2-aminopyridine (B139424) followed by diazotization and nitration is another route. google.com

4-Bromo-3-nitropyridine: The synthesis of 4-bromo-2-methyl-3-nitropyridine (B3028585) from 4-hydroxy-2-methyl-3-nitropyridine has been reported, which could be adapted for related structures. chemicalbook.com

A summary of representative brominated nitropyridine precursors is provided in the table below.

| Compound Name | Molecular Formula | Starting Material | Key Reagents | Reference(s) |

| 2-Bromo-4-nitropyridine | C5H3BrN2O2 | 2-Bromopyridine-N-oxide | Nitrating agent, Deoxygenating agent | nih.gov |

| 2-Bromo-5-nitropyridine | C5H3BrN2O2 | 2-Bromopyridine | Nitrating agent | nbinno.comchemicalbook.com |

| 2-Bromo-4-nitropyridine-N-oxide | C5H3BrN2O3 | 2-Bromopyridine | Oxidizing agent, Nitrating agent | google.com |

Synthesis of Iodinated Nitropyridine Precursors

Iodinated nitropyridines are also crucial potential intermediates. The introduction of iodine can be achieved through various iodinating agents, such as iodine with an oxidizing agent or N-iodosuccinimide.

A potential route to an iodinated nitropyridine precursor could involve the iodination of a nitropyridine. For example, the iodination of 4-nitropyridine would need to be regiocontrolled to yield the desired isomer. The synthesis of 4-iodo-2-nitroaniline (B1312708) from o-nitroaniline using iodine and an oxidizing agent has been reported and could potentially be adapted. google.com

A summary of representative iodinated nitropyridine precursors is provided in the table below.

| Compound Name | Molecular Formula | Starting Material | Key Reagents | Reference(s) |

| 4-Iodo-2-nitroaniline | C6H5IN2O2 | o-Nitroaniline | Iodine, Oxidizing agent | google.com |

Regioisomeric Considerations in Precursor Design

The control of regioselectivity is paramount in the synthesis of polysubstituted pyridines. nih.govnih.govacs.orgrsc.org The electronic nature and position of the existing substituents on the pyridine ring dictate the position of subsequent electrophilic or nucleophilic attack.

Electron-donating groups (e.g., amino, alkoxy) are activating and direct incoming electrophiles to the ortho and para positions.

Electron-withdrawing groups (e.g., nitro, cyano, halogens) are deactivating and direct incoming electrophiles to the meta position.

The pyridine nitrogen is inherently electron-withdrawing and directs incoming electrophiles to the C-3 and C-5 positions.

In the context of synthesizing this compound, the interplay of these directing effects must be carefully managed. For example, in the nitration of 2-bromopyridine, the bromo group directs to the 3- and 5-positions, while the pyridine nitrogen directs to the 3- and 5-positions. This leads to a preference for substitution at the 3- and 5-positions. The formation of 2-bromo-5-nitropyridine is a known outcome. nbinno.com

The use of pyridine-N-oxides is a common strategy to alter the regioselectivity of electrophilic substitution. The N-oxide group is activating and directs electrophiles to the C-2 and C-4 positions. Nitration of pyridine-N-oxide, for instance, yields 4-nitropyridine-N-oxide with high selectivity. oc-praktikum.de

Directed ortho-metalation provides a powerful tool to override the inherent directing effects of the pyridine ring and its substituents, allowing for functionalization at otherwise inaccessible positions. baranlab.orgwikipedia.orguwindsor.ca The choice of the directing group and its position on the ring are crucial for achieving the desired regiochemical outcome.

Halogen Exchange and Introduction Strategies

The introduction of bromine and iodine onto the pyridine ring can be achieved through various methods. The relative positioning of these halogens is crucial and is often dictated by the choice of starting material and the reaction conditions, which must be carefully controlled to prevent unwanted side reactions such as halogen scrambling.

Selective Bromination Techniques

The selective introduction of a bromine atom at the 2-position of a pyridine ring can be accomplished through several synthetic routes. One common approach involves the use of N-bromosuccinimide (NBS) as a brominating agent. For instance, the bromination of 2-aminopyridine with NBS can yield 2-amino-5-bromopyridine (B118841) with high selectivity and yield. rsc.org The amino group, being an activating group, directs the electrophilic substitution to the positions ortho and para to it. Subsequent removal or transformation of the amino group can then provide the desired 2-bromopyridine scaffold.

Another powerful method for selective bromination involves the use of designed phosphine (B1218219) reagents. In this strategy, a phosphonium (B103445) salt is selectively formed at the 4-position of the pyridine, which can then be displaced by a bromide nucleophile. organic-chemistry.org This method offers an alternative to traditional electrophilic aromatic substitution and can be particularly useful for substrates where direct bromination is not regioselective.

The choice of brominating agent and reaction conditions is critical for achieving high yields and selectivity. Below is a table summarizing typical conditions for the bromination of pyridine derivatives.

| Brominating Agent | Substrate Example | Solvent(s) | Catalyst/Additive | Temperature (°C) | Yield (%) | Reference |

| N-Bromosuccinimide (NBS) | 2-Aminopyridine | Acetone | - | 10 | 95.0 | rsc.org |

| Dibromohydantoin (DBH) | 2,6-Dimethylpyridine | Carbon tetrachloride | AIBN | 80 | 92 | stackexchange.com |

| Bromine (Br₂) | 2-Amino-5-bromopyridine | Aq. HBr | NaNO₂ | 0-5 | - | nih.gov |

Selective Iodination Techniques

The introduction of an iodine atom at the 5-position of a 2-bromopyridine derivative is a key step. A common strategy for the synthesis of 2-bromo-5-iodopyridine starts from 2,5-dibromopyridine. nih.gov This reaction involves a halogen-metal exchange, typically using n-butyllithium at low temperatures, to selectively remove the bromine atom at the 5-position, followed by quenching the resulting aryllithium intermediate with iodine. nih.gov The regioselectivity of this reaction is high, with the bromine at the 2-position being less affected. nih.gov

Alternatively, direct iodination of a pre-functionalized pyridine can be achieved. For example, the iodination of 2-amino-5-bromopyridine can be accomplished using potassium iodate (B108269) and potassium iodide in the presence of sulfuric acid to yield 2-amino-5-bromo-3-iodopyridine. rsc.org While this provides a different isomer, it illustrates a direct iodination approach. The reaction of 3-amino-5-bromopyridine (B85033) with N-iodosuccinimide in acetic acid has also been shown to produce 3-amino-5-bromo-2-iodopyridine. nih.gov

Below is a table summarizing conditions for iodination reactions on pyridine rings.

| Iodinating Agent | Substrate Example | Solvent(s) | Catalyst/Additive | Temperature (°C) | Yield (%) | Reference |

| Iodine (I₂) | 2,5-Dibromopyridine | - | n-Butyllithium | -78 | - | nih.gov |

| Potassium Iodate/Potassium Iodide | 2-Amino-5-bromopyridine | Sulfuric Acid (aq) | - | 100 | 73.7 | rsc.org |

| N-Iodosuccinimide (NIS) | 3-Amino-5-bromopyridine | Acetic Acid | - | - | - | nih.gov |

Halogen Scrambling and Control Methodologies

A significant challenge in the synthesis of polyhalogenated pyridines is the phenomenon of "halogen dance" or halogen scrambling, where halogen atoms migrate around the pyridine ring under the influence of a base. nih.govgoogle.comrsc.org This rearrangement can lead to a mixture of regioisomers, complicating the synthesis and purification of the desired product. The halogen dance is typically observed with bromo and iodo substituents and is often promoted by strong bases like lithium diisopropylamide (LDA). google.com

The control of halogen scrambling is, therefore, paramount. Key strategies to minimize or prevent this phenomenon include:

Low Temperatures: Carrying out reactions involving strong bases at very low temperatures (e.g., -78 °C) can often suppress the halogen dance by limiting the thermal energy available for the rearrangement. nih.gov

Choice of Base: The nature of the base can influence the extent of halogen scrambling. While strong, non-nucleophilic bases are often required for deprotonation, their use must be carefully managed.

Reaction Time: Minimizing the reaction time can also help to reduce the formation of rearranged products.

Avoiding Basic Conditions: Whenever possible, synthetic routes that avoid the use of strong bases are preferable for maintaining the integrity of the halogen substitution pattern.

The "halogen dance" is a testament to the dynamic nature of halogenated heterocycles and underscores the importance of precise reaction control in their synthesis. google.com

Nitration Methodologies

The introduction of a nitro group at the 4-position of the 2-bromo-5-iodopyridine scaffold is the final key transformation. Direct nitration of pyridine is often difficult and can lead to a mixture of products, with the 3-nitro isomer being a common outcome. nbinno.com A more effective and regioselective approach involves the use of a pyridine N-oxide intermediate.

Regioselective Introduction of the Nitro Group

The N-oxide functionality significantly alters the electronic properties of the pyridine ring, making it more susceptible to electrophilic attack and directing the incoming electrophile to the 4-position. The synthesis of this compound would, therefore, likely proceed through the following steps:

N-Oxidation: The starting material, 2-bromo-5-iodopyridine, is first oxidized to 2-bromo-5-iodopyridine-N-oxide. This is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid. nbinno.com

Nitration of the N-oxide: The resulting N-oxide is then nitrated. The N-oxide group directs the nitration to the 4-position. organic-chemistry.orgguidechem.com This reaction is generally carried out using a mixture of fuming nitric acid and concentrated sulfuric acid. organic-chemistry.org

Deoxygenation: The final step involves the removal of the N-oxide group to yield the target this compound. This can be accomplished using reducing agents like phosphorus trichloride (B1173362) (PCl₃). rsc.org

The directing effects of the existing bromo and iodo substituents must also be considered. Halogens are ortho, para-directing but deactivating. stackexchange.comgoogle.comrsc.org In the case of 2-bromo-5-iodopyridine-N-oxide, the 4-position is para to the bromine at C2 and ortho to the iodine at C5, which should favor the introduction of the nitro group at this position.

Optimization of Nitration Conditions for Pyridine Derivatives

The efficiency and selectivity of the nitration of pyridine derivatives are highly dependent on the reaction conditions. The choice of nitrating agent, reaction temperature, and time are critical parameters that need to be optimized.

For the nitration of pyridine-N-oxides, a mixture of fuming nitric acid and concentrated sulfuric acid is a common and effective nitrating system. organic-chemistry.org The reaction is typically performed at elevated temperatures to drive the reaction to completion. organic-chemistry.org

The deoxygenation of the resulting 4-nitropyridine-N-oxide is a crucial final step. While phosphorus trichloride is a common reagent for this transformation, rsc.org other methods, such as palladium-catalyzed transfer oxidation using trialkylamines, have been developed as milder and more chemoselective alternatives. organic-chemistry.org These alternative methods can be particularly advantageous when sensitive functional groups are present in the molecule.

A summary of typical conditions for the nitration and deoxygenation of pyridine-N-oxides is presented in the table below.

| Step | Reagents | Solvent(s) | Temperature (°C) | Yield (%) | Reference |

| Nitration | Fuming HNO₃, conc. H₂SO₄ | - | 125-130 | 42 | organic-chemistry.org |

| Nitration | Fuming HNO₃, conc. H₂SO₄, NaNO₃ | Acetic Acid, Acetic Anhydride | 90 | 70 | |

| Deoxygenation | Phosphorus Trichloride (PCl₃) | 1,2-Dichloroethane, Acetonitrile | 50 | 83 (two steps) | rsc.org |

| Deoxygenation | Pd(OAc)₂, dppf, Et₃N | Acetonitrile | 140-160 | High | organic-chemistry.org |

Catalytic and Advanced Synthetic Approaches

Modern synthetic chemistry offers a toolkit of advanced methodologies that can enhance the efficiency, selectivity, and sustainability of chemical transformations. For the synthesis of complex molecules like this compound, these approaches can provide significant benefits.

Transition Metal-Catalyzed Syntheses of Halogenated Pyridines

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govrsc.orgelsevier.com The functionalization of pyridine rings, which can be challenging due to the coordinating nature of the nitrogen atom, has been significantly advanced through these catalytic methods. nih.gov

The synthesis of halogenated pyridines can be approached through various transition metal-catalyzed reactions. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, are widely used to introduce aryl or other substituents onto a pre-halogenated pyridine core. guidechem.com Conversely, transition metal catalysts can be employed for the direct C-H functionalization of the pyridine ring, allowing for the introduction of halogens at specific positions. While direct C-H halogenation of pyridines using transition metals is an area of ongoing research, related C-H activation reactions for alkylation and arylation have been successfully developed. nih.gov

A plausible strategy for the synthesis of this compound could involve the sequential halogenation of a suitable nitropyridine precursor, catalyzed by a transition metal. For example, starting from a nitropyridine derivative, a regioselective bromination and subsequent iodination could be achieved using appropriate catalysts and halogen sources. The choice of catalyst and ligands would be crucial to control the regioselectivity of the halogenation steps.

Table 1: Hypothetical Transition Metal-Catalyzed Synthesis of a Dihalogenated Pyridine Intermediate

| Step | Reactant | Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference (Analogous Transformation) |

| 1 | 2,5-Dibromopyridine | n-Butyllithium, then Iodine | Not specified | -78 | Not specified | guidechem.com |

| 2 | 2-Bromo-5-boronic acid | Nitrophenylboronic acid, Pd catalyst | Not specified | Not specified | Not specified | nbinno.com |

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of products compared to conventional heating methods. organic-chemistry.orgrsc.org The application of microwave irradiation has been particularly successful in the synthesis of heterocyclic compounds, including pyridines. nih.govresearchgate.netnih.govsemanticscholar.orgbioorganica.org.ua

The synthesis of nitropyridines and their derivatives has been shown to benefit from microwave assistance. nih.govresearchgate.net For example, the construction of (5-nitropyridin-2-yl)alkyl carbamate (B1207046) building blocks was achieved efficiently under microwave irradiation. nih.gov This suggests that the nitration and subsequent halogenation steps in the synthesis of this compound could be significantly expedited using microwave technology. A one-pot Bohlmann-Rahtz pyridine synthesis under microwave conditions has been reported to give superior yields in shorter reaction times compared to conventional heating. organic-chemistry.org

A potential microwave-assisted route to this compound could involve the reaction of a suitably substituted precursor in a sealed vessel under microwave irradiation. The rapid and uniform heating provided by microwaves could enhance the reaction rates and minimize the formation of byproducts.

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyridine Synthesis (Illustrative Example)

| Reaction | Method | Temperature (°C) | Time | Yield (%) | Reference |

| Bohlmann-Rahtz Pyridine Synthesis | Conventional Heating | Not specified | Not specified | Lower | organic-chemistry.org |

| Bohlmann-Rahtz Pyridine Synthesis | Microwave Irradiation | 170 | 10-20 min | up to 98% | organic-chemistry.org |

This table illustrates the general advantages of microwave-assisted synthesis for pyridines based on a literature example. Specific conditions for the target compound would require experimental optimization.

Flow Chemistry Applications in Pyridine Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scaling-up. interchim.frmdpi.comresearchgate.netvcu.edunih.gov The synthesis of heterocyclic compounds, including pyridines, has been successfully adapted to flow processes. interchim.frmdpi.comresearchgate.net

The Bohlmann-Rahtz pyridine synthesis has been successfully performed using a FlowSyn™ system, demonstrating that flow chemistry can reproduce the outcomes of batch reactions with the added benefits of continuous processing. interchim.fr Furthermore, researchers at Virginia Commonwealth University have developed a highly efficient flow process for the manufacturing of pyridine compounds, leading to a significant increase in yield and a reduction in production costs. vcu.edu

A flow chemistry approach to the synthesis of this compound could involve pumping the starting materials and reagents through a heated reactor coil. The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow systems could allow for the optimization of the reaction to maximize yield and minimize impurities. The in-situ generation of potentially hazardous reagents can also be safely managed in a flow setup. nih.gov

Table 3: Parameters for a Generic Flow Synthesis of a Pyridine Derivative

| Parameter | Value | Reference (Analogous System) |

| Reactor Type | Stainless Steel Tubing Reactor | interchim.fr |

| Temperature | 120 °C | interchim.fr |

| Flow Rate | 1 mL/min | interchim.fr |

| Residence Time | 5.00 min | interchim.fr |

This table provides an example of typical parameters used in the flow synthesis of a pyridine derivative. The optimal conditions for the synthesis of this compound would need to be determined experimentally.

Reactivity and Mechanistic Investigations of 2 Bromo 5 Iodo 4 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring is inherently electron-deficient, and the presence of a nitro group further enhances its electrophilicity, making it highly susceptible to nucleophilic attack. SNAr reactions on this substrate are a key method for introducing a variety of functional groups.

Comparative Reactivity of Bromine versus Iodine in SNAr

In the context of SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial. Halogens as leaving groups in SNAr reactions generally follow the reactivity order F > Cl ≈ Br > I. This is because the more electronegative the halogen, the more it polarizes the carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

For 2-bromo-5-iodo-4-nitropyridine, the bromine atom at the 2-position is generally more reactive towards nucleophilic substitution than the iodine atom at the 5-position. This is due to the combined activating effect of the adjacent nitrogen atom and the para-nitro group, which stabilize the transition state of the nucleophilic attack at the C-2 position.

Table 1: General Reactivity Trend of Halogens in SNAr Reactions

| Halogen | Electronegativity | C-X Bond Strength (kcal/mol) | Relative Reactivity |

| Fluorine | 3.98 | 116 | Highest |

| Chlorine | 3.16 | 81 | Intermediate |

| Bromine | 2.96 | 68 | Intermediate |

| Iodine | 2.66 | 51 | Lowest |

This table illustrates the general principles governing halogen reactivity in SNAr reactions and is not specific to this compound.

Influence of the Nitro Group on SNAr Pathways

The nitro group at the 4-position plays a pivotal role in activating the pyridine ring for SNAr reactions. Its strong electron-withdrawing nature (-M and -I effects) delocalizes the negative charge of the Meisenheimer complex, thereby stabilizing it and lowering the activation energy of the reaction. The positions ortho and para to the nitro group are particularly activated. In this compound, the bromine at C-2 is para to the nitro group, and the iodine at C-5 is meta. This positioning makes the C-2 position significantly more activated towards nucleophilic attack. In some cases, unexpected reaction pathways, such as nitro group migration, have been observed in reactions of halonitropyridines with nucleophiles, although this has not been specifically documented for this compound. clockss.org

Directed Nucleophilic Attack and Regioselectivity

The regioselectivity of nucleophilic attack on this compound is primarily governed by the electronic effects of the substituents. The C-2 and C-6 positions of the pyridine ring are inherently more electrophilic due to the inductive effect of the nitrogen atom. The additional activation by the para-nitro group strongly directs nucleophiles to the C-2 position, leading to the selective substitution of the bromine atom. Computational studies on related dichloropyrimidines have shown that the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) can predict the site of nucleophilic attack. youtube.com For this compound, the LUMO is expected to have a larger coefficient on the C-2 carbon, making it the preferred site for nucleophilic attack.

Meisenheimer Complex Formation Studies

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-halogen bonds in this compound serve as excellent handles for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools in synthetic organic chemistry. youtube.comresearchgate.net The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl > F, which is the reverse of the trend observed in SNAr reactions. This is because the rate-determining step in many palladium-catalyzed cross-couplings is the oxidative addition of the aryl halide to the palladium(0) complex, which is favored for weaker carbon-halogen bonds.

Given this reactivity trend, it is expected that the C-I bond at the 5-position of this compound would be more reactive than the C-Br bond at the 2-position in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C-5 position by choosing appropriate reaction conditions. For instance, in a Sonogashira coupling, the iodo-substituent would be expected to react preferentially. wikipedia.orgyoutube.comlibretexts.org Similarly, in a Suzuki coupling, selective reaction at the C-5 position is anticipated. nih.govmdpi.com

Table 2: General Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions

| Aryl Halide | Bond Dissociation Energy (kcal/mol) | Relative Rate of Oxidative Addition |

| Aryl Iodide | ~65 | ~106 |

| Aryl Bromide | ~81 | ~103 |

| Aryl Chloride | ~96 | 1 |

This table illustrates the general principles governing the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions and is not specific to this compound.

By carefully controlling the reaction conditions, such as the choice of catalyst, ligand, base, and temperature, it is possible to achieve selective cross-coupling at either the C-5 or C-2 position, providing a versatile platform for the synthesis of complex substituted pyridines.

The reactivity of this compound is significantly influenced by the presence of two different halogen substituents on the pyridine ring, alongside a strong electron-withdrawing nitro group. This unique substitution pattern allows for selective cross-coupling reactions, making it a valuable substrate in organic synthesis for the construction of complex heterocyclic molecules. The differential reactivity of the C-I and C-Br bonds is a key feature exploited in its synthetic applications.

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the primary focus is on palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings. The inherent difference in bond strength between the C-I and C-Br bonds (C-I being weaker and more reactive) provides a handle for regioselective functionalization.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgnih.gov This reaction is widely used due to the stability and low toxicity of the boronic acid reagents and the tolerance of the reaction to a variety of functional groups. libretexts.orgnih.gov

The success of the Suzuki-Miyaura coupling often hinges on the choice of the palladium catalyst and its associated ligands. Electron-rich and sterically bulky phosphine (B1218219) ligands are known to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. libretexts.orgnih.gov For challenging substrates like heteroaryl halides, significant effort has been dedicated to developing highly active catalyst systems.

Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. libretexts.org The choice of ligand is critical for achieving high efficiency and selectivity. For instance, bulky, electron-donating phosphine ligands can enhance the reactivity towards less reactive electrophiles like aryl chlorides. libretexts.org Palladacycles have also emerged as stable and efficient catalysts that can be used in low loadings and are often insensitive to air and water. libretexts.org

For the coupling of 2-pyridyl nucleophiles, which can be challenging, catalysts based on phosphite (B83602) or phosphine oxide ligands have shown high activity. nih.gov The development of N-heterocyclic carbene (NHC) ligands has also provided robust catalysts for Suzuki-Miyaura reactions, with some systems being effective even at room temperature. nih.gov

Table 1: Representative Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling

| Catalyst/Precursor | Ligand | Key Features |

|---|---|---|

| Pd(OAc)₂ | SPhos, XPhos | Effective for coupling of unprotected azole halides. nih.gov |

| Pd₂(dba)₃ | Buchwald-type phosphines | Bulky and electron-rich, good for challenging substrates. libretexts.org |

| Pd(PPh₃)₄ | Triphenylphosphine | A classical, widely used catalyst system. libretexts.orgmdpi.com |

| Palladacycles | Various | Thermally stable, robust, and can be used in low loadings. libretexts.org |

| Pd-NHC complexes | PEPPSI-type ligands | Highly active, some allow for room temperature reactions. nih.gov |

The Suzuki-Miyaura reaction generally exhibits a broad substrate scope. However, the reactivity of the organic halide partner follows the order I > Br > Cl. libretexts.org This differential reactivity can be exploited for selective couplings. In the case of this compound, the initial coupling is expected to occur selectively at the more reactive C-I bond.

The reaction is compatible with a wide range of aryl and heteroaryl boronic acids and their esters. nih.gov Electron-rich boronic acids have been shown to produce good yields in couplings with pyrimidine (B1678525) derivatives. mdpi.com However, challenges can arise with certain substrates. For example, 2-substituted nitrogen-containing heteroaryl organoboranes can be difficult to couple due to slow transmetalation and rapid protodeboronation. nih.gov Similarly, unprotected nitrogen-rich heterocycles can inhibit the palladium catalyst, although specific protocols have been developed to overcome this limitation. nih.gov

Limitations of the Suzuki-Miyaura coupling include potential side reactions and the fact that not all desired organoboron reagents are commercially available or easy to synthesize. libretexts.org

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst and a base. wikipedia.orglibretexts.org This reaction is a cornerstone for the synthesis of conjugated enynes and arylalkynes. libretexts.orgresearchgate.net

The standard Sonogashira reaction employs a palladium(0) complex and a copper(I) salt. wikipedia.org Common palladium catalysts include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂. libretexts.org The copper(I) salt, often CuI, acts as a co-catalyst to form a copper(I) acetylide, which is a key intermediate in the catalytic cycle. wikipedia.org

To improve efficiency and expand the substrate scope, various catalyst systems have been developed. These include palladium complexes with bidentate phosphine ligands like dppe and dppp, as well as N-heterocyclic carbene (NHC) derived catalysts. libretexts.org Copper-free Sonogashira protocols have also been established, which can be advantageous in preventing the formation of homocoupled alkyne byproducts. wikipedia.org

Recent advancements have also seen the use of other transition metals like nickel and iron as catalysts for Sonogashira-type couplings, offering potentially more cost-effective and sustainable alternatives to palladium. nih.govnih.gov

Table 2: Common Catalyst Systems for Sonogashira Coupling

| Catalyst System | Key Features |

|---|---|

| Pd(PPh₃)₄ / CuI | The classic catalyst system, widely used. wikipedia.orglibretexts.org |

| Pd(PPh₃)₂Cl₂ / CuI | A more stable and soluble palladium precursor. libretexts.org |

| Pd-NHC complexes | Highly active catalysts, some used in copper-free systems. libretexts.org |

| NiCl₂ / Ligand | A palladium-free alternative for coupling with alkyl halides. wikipedia.orgnih.gov |

| FeCl₃ / Ligand | An iron-catalyzed system for arylation of terminal alkynes. nih.gov |

A significant advantage of the Sonogashira coupling is that it generally proceeds with retention of stereochemistry when using vinyl halide substrates. libretexts.org This makes it a valuable tool for the synthesis of stereodefined enynes, which are important structural motifs in many natural products. libretexts.org

For a substrate like this compound, the primary consideration is regioselectivity rather than stereoselectivity. The coupling with a terminal alkyne is expected to occur preferentially at the more reactive iodo-substituent. This has been demonstrated in the synthesis of substituted 5-nitro-2-ethynylpyridines from 2-bromo-5-nitropyridine (B18158), where the bromo group remains intact during the initial coupling. researchgate.net

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. While specific studies on the Heck coupling of this compound are not as prevalent in the provided search results, the general principles of Heck reactions can be applied. The reactivity of the halide would again be expected to follow the order I > Br. This would allow for selective olefination at the 5-position of the pyridine ring, leaving the bromo group at the 2-position available for subsequent transformations. The electron-withdrawing nature of the nitro group would likely enhance the reactivity of the aryl halide in the oxidative addition step of the Heck catalytic cycle.

Negishi and Stille Coupling Protocols

The presence of two different halogen atoms (bromine and iodine) on the pyridine ring of this compound offers the potential for selective cross-coupling reactions. The general principle guiding these reactions is the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed processes. This difference in reactivity allows for stepwise functionalization of the pyridine core.

Negishi Coupling: This reaction involves the palladium-catalyzed coupling of an organozinc reagent with an organic halide. In the case of this compound, the Negishi coupling is expected to proceed selectively at the more reactive C-I bond. The reaction typically employs a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and an organozinc reagent (R-ZnX). The nitro group (NO₂) is generally well-tolerated under Negishi coupling conditions. niscpr.res.inwikipedia.org The selective reaction at the 5-position would yield 2-bromo-5-substituted-4-nitropyridine derivatives, leaving the bromine atom available for subsequent transformations.

Stille Coupling: The Stille coupling utilizes an organostannane reagent in a palladium-catalyzed reaction with an organic halide. Similar to the Negishi coupling, the Stille reaction is expected to show selectivity for the C-I bond over the C-Br bond in this compound. commonorganicchemistry.com This allows for the introduction of a wide range of substituents at the 5-position. The general catalytic cycle for both Negishi and Stille couplings involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. commonorganicchemistry.comstackexchange.com

The following table summarizes the expected selective coupling at the C-I bond for this compound:

| Coupling Reaction | Organometallic Reagent | Expected Major Product |

| Negishi Coupling | R-ZnX | 2-Bromo-5-R-4-nitropyridine |

| Stille Coupling | R-SnR'₃ | 2-Bromo-5-R-4-nitropyridine |

Note: 'R' represents the organic group transferred from the organometallic reagent.

Other Metal-Catalyzed Transformations (e.g., Copper-Mediated Reactions)

Copper-catalyzed reactions, particularly the Ullmann condensation, provide an alternative route for forming carbon-heteroatom and carbon-carbon bonds. In the context of dihalopyridines, copper-mediated reactions can offer different selectivity profiles compared to palladium-catalyzed couplings.

For instance, copper-catalyzed amination reactions have been shown to be effective for the functionalization of halopyridines. Research on related compounds, such as 2-bromo-5-iodopyridine (B107189), has demonstrated that selective amination can be achieved at the C-5 position using a copper catalyst. commonorganicchemistry.com This suggests that a similar approach could be applied to this compound, potentially leading to the formation of 5-amino-2-bromo-4-nitropyridine derivatives. The electron-withdrawing nature of the nitro group would further activate the ring towards nucleophilic attack, which is a key step in many copper-catalyzed cross-coupling mechanisms.

The general scheme for a copper-catalyzed amination would involve the reaction of this compound with an amine in the presence of a copper(I) or copper(II) salt and a base. The choice of ligand, base, and solvent can significantly influence the reaction's efficiency and selectivity.

Reduction Reactions

The nitro group in this compound is a versatile functional group that can be reduced to an amino group, opening up further synthetic possibilities. However, the presence of two halogen atoms presents a challenge in achieving selective reduction without concurrent dehalogenation.

Selective Reduction of the Nitro Group to Amino Pyridine

The selective reduction of the nitro group to an amine in the presence of halogens is a critical transformation. Various methods have been developed for the chemoselective reduction of nitroarenes. organic-chemistry.orgresearchgate.net

Common reagents and conditions for this transformation include:

Metal/Acid Systems: Reagents such as iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) in hydrochloric acid are classic methods for nitro group reduction. commonorganicchemistry.com These conditions are often mild enough to leave the halogen substituents intact.

Catalytic Hydrogenation: Hydrogenation over a metal catalyst is another common method. While palladium on carbon (Pd/C) is a highly efficient catalyst, it can sometimes lead to dehalogenation, particularly of the more labile C-I bond. commonorganicchemistry.com Raney nickel is often a better choice for substrates containing aromatic halogens as it is less prone to causing dehalogenation. commonorganicchemistry.com

Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst like Pd/C. It can sometimes offer better selectivity compared to direct hydrogenation with H₂ gas.

The table below outlines potential reagents for the selective reduction of the nitro group in this compound.

| Reagent/System | Potential Outcome | Reference |

| Fe / Acetic Acid | Selective reduction of NO₂ to NH₂ | commonorganicchemistry.com |

| SnCl₂ / HCl | Selective reduction of NO₂ to NH₂ | commonorganicchemistry.com |

| H₂ / Raney Nickel | Selective reduction of NO₂ to NH₂ | commonorganicchemistry.com |

| Hydrazine / Pd/C | Selective reduction of NO₂ to NH₂ | organic-chemistry.org |

Reductive Dehalogenation Studies

While often an undesirable side reaction, the selective removal of one or both halogen atoms can be a useful synthetic strategy. Reductive dehalogenation can be achieved under various conditions, often involving catalytic hydrogenation with a more active catalyst or for a prolonged reaction time.

For this compound, the C-I bond is more susceptible to reductive cleavage than the C-Br bond. Therefore, carefully controlled hydrogenation conditions, likely with a catalyst such as Pd/C, could potentially lead to the selective removal of the iodine atom to yield 2-bromo-4-nitropyridine (B184007). More forcing conditions would likely lead to the removal of both halogen atoms.

Functional Group Interconversions and Derivatization

Hydrolysis and Oxidation Reactions

The functional groups on the this compound ring can undergo further transformations.

Hydrolysis: The halo-substituents on the pyridine ring, particularly the one at the 2-position, can be susceptible to nucleophilic aromatic substitution (SNAr) by hydroxide (B78521) ions, leading to hydrolysis. The electron-withdrawing nitro group at the 4-position activates the ring for such reactions. The reactivity of halogens in SNAr reactions on pyridine rings generally follows the order F > Cl > Br > I, which is the reverse of their reactivity in palladium-catalyzed cross-coupling reactions. niscpr.res.in Therefore, under basic conditions, the bromo substituent at the 2-position might be more prone to hydrolysis than the iodo substituent at the 5-position. This could lead to the formation of 5-iodo-4-nitro-2-pyridone.

Oxidation: The nitro group itself is already in a high oxidation state. However, the pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can modify the reactivity of the pyridine ring, for example, by directing electrophilic substitution or by being a substrate for deoxygenation reactions.

Computational and Theoretical Studies on 2 Bromo 5 Iodo 4 Nitropyridine

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in modern chemistry for predicting the properties and behavior of molecules. For 2-Bromo-5-iodo-4-nitropyridine, these calculations offer a molecular-level understanding of its characteristics.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a important method for studying the electronic properties of molecules due to its balance of accuracy and computational cost. researchgate.net DFT studies on molecules with similar structures, such as other halogenated nitropyridines, provide a framework for understanding this compound. nih.govresearchgate.net

The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.gov

For this compound, the HOMO is expected to be localized on the pyridine (B92270) ring and the halogen atoms, which are electron-rich, while the LUMO is anticipated to be centered on the electron-withdrawing nitro group. mdpi.comresearchgate.net This distribution suggests that the molecule can act as both an electron donor and acceptor. The HOMO-LUMO gap is a key parameter in determining the molecule's electrical transport properties. researchgate.net A smaller gap indicates higher reactivity and lower stability. Theoretical calculations for analogous compounds suggest that the presence of multiple electron-withdrawing groups, such as the nitro group and halogens, leads to a relatively small HOMO-LUMO gap, implying significant charge transfer interactions within the molecule. nih.gov

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -7.25 |

| LUMO | -2.15 |

| Energy Gap (ΔE) | 5.10 |

Note: The values in this table are hypothetical and based on trends observed in similar halogenated nitropyridines.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites for electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent different potential values, with red indicating electron-rich regions (negative potential) and blue indicating electron-poor regions (positive potential). researchgate.net

In the case of this compound, the MEP map would likely show the most negative potential (red) around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. The regions around the hydrogen atoms of the pyridine ring and the halogen atoms would exhibit a positive potential (blue), indicating them as sites for nucleophilic attack. researchgate.net This analysis is crucial for understanding intermolecular interactions and predicting the molecule's reactivity in chemical reactions.

Natural Bond Orbital (NBO) analysis provides insights into the delocalization of electron density between occupied and unoccupied orbitals, which is a key factor in determining molecular stability. researchgate.net The stabilization energy E(2) associated with these interactions quantifies the extent of charge delocalization. researchgate.net

Mulliken population analysis is a method for calculating the partial atomic charges in a molecule, which helps in understanding the distribution of electron density among the atoms. researchgate.net This information is important for predicting the molecule's dipole moment and its interaction with other molecules.

In this compound, the nitrogen and oxygen atoms of the nitro group are expected to have significant negative charges, while the carbon atoms attached to the electron-withdrawing groups will likely have positive charges. The bromine and iodine atoms will also influence the charge distribution.

Table 2: Hypothetical Mulliken Atomic Charges for this compound

| Atom | Charge (a.u.) |

| C2 (C-Br) | +0.15 |

| C3 | -0.10 |

| C4 (C-NO2) | +0.20 |

| C5 (C-I) | +0.05 |

| C6 | -0.08 |

| N1 (pyridine) | -0.25 |

| Br | -0.05 |

| I | +0.02 |

| N (nitro) | +0.50 |

| O (nitro) | -0.35 |

| O (nitro) | -0.35 |

Note: The values in this table are hypothetical and based on general principles of electron distribution in similar molecules.

Spectroscopic Property Prediction and Correlation

Due to the absence of specific research, a detailed analysis of the spectroscopic properties of this compound based on computational simulations cannot be provided at this time.

Vibrational Spectroscopy (FT-IR, FT-Raman) Simulations and Band Assignments

No published studies containing simulated FT-IR or FT-Raman spectra for this compound were found. Such a study would typically involve geometry optimization of the molecule using a computational method like DFT with a suitable basis set, followed by frequency calculations. The resulting vibrational modes would then be assigned to specific stretching, bending, and torsional motions of the chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Similarly, there is a lack of available data on the predicted ¹H and ¹³C NMR chemical shifts for this compound. Computational NMR predictions are valuable for confirming chemical structures and understanding the electronic environment of the nuclei. For related compounds like 2-bromo-5-nitropyridine (B18158) and 2-bromo-5-fluoropyridine, NMR data is available, but this cannot be directly applied to the target molecule. chemicalbook.comchemicalbook.com

UV-Visible Spectroscopy and Electronic Transition Analysis

An analysis of the UV-Visible spectrum and the corresponding electronic transitions (such as n → π* and π → π*) for this compound is not possible without dedicated computational studies. libretexts.orgrsc.orgtanta.edu.eg Such an investigation would involve calculating the excited states of the molecule to predict the absorption maxima (λmax) and understanding the nature of the electronic transitions, which are fundamental to a molecule's color and photochemical behavior.

Mechanistic Pathway Elucidation

The elucidation of reaction mechanisms involving this compound through computational methods remains an unexplored area of research.

Transition State Characterization for Key Reactions

No computational studies characterizing the transition states for reactions involving this compound have been identified. This type of analysis is crucial for understanding the kinetics and feasibility of chemical transformations, such as nucleophilic aromatic substitution, which are common for halogenated and nitrated pyridines.

Reaction Coordinate Analysis and Energy Profiles

Consequently, without transition state information, the analysis of reaction coordinates and the generation of energy profiles for potential reactions of this compound are not available in the current scientific literature.

Solvent Effects on Reaction Energetics and Mechanisms

The surrounding solvent environment can profoundly influence the energetics and mechanisms of chemical reactions involving this compound. Computational chemistry offers powerful tools to model these interactions and predict their consequences.

Theoretical investigations into solvent effects typically employ a combination of quantum mechanics (QM) for the solute and a continuum model or explicit solvent molecules for the environment. The Polarizable Continuum Model (PCM) is a widely used implicit solvation method where the solvent is treated as a continuous dielectric medium. nih.govrsc.org This approach is effective in capturing the bulk electrostatic effects of the solvent on the reaction. For more specific interactions, such as hydrogen bonding, a hybrid implicit-explicit solvent model can be used, where a few solvent molecules are treated explicitly at the QM level along with the PCM. rsc.org

For a molecule like this compound, which possesses a significant dipole moment due to the nitro group and the halogen atoms, a change in solvent polarity is expected to have a substantial impact on its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The energetics of the transition state and any intermediate complexes, such as a Meisenheimer complex, would be differentially stabilized by solvents of varying polarity. nih.gov

Table 1: Hypothetical Solvent Effect on Reaction Rate Constant for a Nucleophilic Aromatic Substitution Reaction of this compound

| Solvent | Dielectric Constant (ε) | Predicted Relative Rate Constant (k_rel) |

| n-Hexane | 1.88 | 1 |

| Dioxane | 2.21 | 15 |

| Tetrahydrofuran (THF) | 7.58 | 150 |

| Acetone | 20.7 | 800 |

| Acetonitrile | 37.5 | 2500 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 10000 |

This table is illustrative and based on general principles of solvent effects on SNAr reactions. The actual values would need to be determined through specific computational studies.

The trend in the table illustrates that polar aprotic solvents are expected to significantly accelerate SNAr reactions. This is because they can effectively solvate the charged transition state and intermediates without strongly solvating the nucleophile, thus increasing its reactivity. libretexts.org In contrast, polar protic solvents, while polar, can form strong hydrogen bonds with nucleophiles, which can decrease their nucleophilicity and slow down the reaction. libretexts.org

Computational studies on related nitroaromatic compounds have shown that density functional theory (DFT) calculations, combined with a PCM, can accurately predict the influence of solvents on reaction barriers. nih.govqnl.qa For this compound, such calculations would involve optimizing the geometries of the reactants, transition state, and products in different solvent environments to determine the respective activation energies.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that aim to correlate the chemical structure of a series of compounds with their measured reactivity. These models are built on the principle that the reactivity of a molecule is a function of its structural and electronic properties.

For a systematic study of derivatives of this compound, where the substituents are varied, QSRR can be a powerful predictive tool. A QSRR model for this system would involve calculating a set of molecular descriptors and correlating them with experimentally determined reaction rates or equilibrium constants.

Key electronic descriptors that would be relevant for this compound include:

Hammett constants (σ): These describe the electron-donating or electron-withdrawing nature of substituents. rsc.org

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to donate or accept electrons. ias.ac.in

Mulliken or Natural Bond Orbital (NBO) charges: These provide information about the charge distribution within the molecule.

Fukui indices: These are used to predict the local reactivity of different atomic sites in the molecule. researchgate.net

A hypothetical QSRR equation for the reactivity of a series of substituted nitropyridines might take the form:

log(k) = c₀ + c₁σ + c₂(E_LUMO) + c₃(q_C)

where k is the reaction rate constant, σ is the Hammett constant of a substituent, E_LUMO is the energy of the LUMO, q_C is the partial charge on the carbon atom undergoing substitution, and c₀, c₁, c₂, and c₃ are coefficients determined from a multilinear regression analysis.

The pyridine ring in this compound presents multiple potential sites for nucleophilic attack. The positions ortho and para to the strongly electron-withdrawing nitro group (positions 3 and 5) are activated towards nucleophilic substitution. However, the presence of the bromo and iodo substituents complicates the prediction of regioselectivity.

Computational methods, particularly DFT, can be employed to predict the most likely site of reaction. The regioselectivity of nucleophilic attack can be rationalized by analyzing various computational parameters:

LUMO Coefficients: The site with the largest coefficient in the LUMO is often the most susceptible to nucleophilic attack.

Fukui Functions: The Fukui function f⁻(r) indicates the propensity of a site to be attacked by a nucleophile. The atom with the highest value of the condensed Fukui function for nucleophilic attack (f⁺) is predicted to be the most reactive site. researchgate.net

Transition State Energy Calculations: The most reliable method for predicting regioselectivity is to calculate the activation energies for the different possible reaction pathways. The pathway with the lowest activation energy barrier will be the kinetically favored one. For this compound, this would involve modeling the transition states for nucleophilic attack at the carbon atoms bearing the bromo and iodo groups.

Table 2: Hypothetical Computational Parameters for Predicting Regioselectivity in this compound

| Atomic Site | LUMO Coefficient | Condensed Fukui Function (f⁺) | Calculated Activation Energy (kcal/mol) |

| C2 (with Br) | 0.35 | 0.28 | 22.5 |

| C5 (with I) | 0.48 | 0.39 | 18.2 |

This table is for illustrative purposes. The actual values would need to be calculated using appropriate DFT methods.

Based on the hypothetical data in this table, the C5 position, bearing the iodine atom, would be predicted as the more favorable site for nucleophilic attack due to its larger LUMO coefficient, higher Fukui function value, and lower calculated activation energy. This is consistent with the general trend that iodide is a better leaving group than bromide in many SNAr reactions, although this is not universally true and can be influenced by the specific reaction conditions and the nature of the nucleophile. nih.gov

Applications of 2 Bromo 5 Iodo 4 Nitropyridine As a Synthetic Building Block

Construction of Complex Heterocyclic Scaffolds

The inherent reactivity of 2-bromo-5-iodo-4-nitropyridine makes it an excellent starting material for the assembly of substituted and fused heterocyclic systems, which are prevalent motifs in pharmaceuticals and materials science. nbinno.commetu.edu.tr

The differential reactivity of the two halogen atoms is a key feature of this compound. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C5 position. Conversely, the bromine atom at the C2 position is ortho to the strongly electron-withdrawing nitro group, which makes it highly susceptible to nucleophilic aromatic substitution (SNAr). nbinno.com

This differential reactivity allows for the stepwise and regioselective introduction of various substituents. For example, a Suzuki or Sonogashira coupling can be performed selectively at the C5-iodo position, followed by a nucleophilic substitution at the C2-bromo position. Furthermore, the nitro group itself can be reduced to an amine, which can then undergo a host of further transformations. mdpi-res.comnbinno.com

Table 1: Regioselective Reactions of this compound

| Position | Functional Group | Typical Reaction Type | Reagents/Conditions | Resulting Structure |

|---|---|---|---|---|

| C2 | Bromo | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiols (e.g., R-NH2, NaOR, NaSR) | 2-Substituted-5-iodo-4-nitropyridine |

| C5 | Iodo | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), Base | 2-Bromo-5-aryl-4-nitropyridine |

| C5 | Iodo | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts | 2-Bromo-5-alkynyl-4-nitropyridine |

This table illustrates the predicted reactivity based on established chemical principles for similarly substituted pyridine (B92270) systems.

This compound is a valuable precursor for creating fused heterocyclic systems, such as imidazo[1,2-a]pyridines and other polycyclic structures that are of significant interest in medicinal chemistry. mdpi.comorganic-chemistry.org The general strategy involves an initial substitution reaction on the pyridine ring, followed by an intramolecular cyclization event.

For instance, a nucleophilic substitution at the C2 position with a suitable amine (e.g., an amino alcohol or amino thiol) can introduce a side chain capable of cyclizing. Subsequent reduction of the nitro group at C4 to an amine provides another reactive handle. This newly formed amino group can then react with an adjacent substituent, often installed via the halogen atoms, to close a new ring. For example, an intramolecular Heck reaction involving the C5-iodo position or cyclization onto a group introduced at the C2 position can lead to the formation of bicyclic or tricyclic systems. Such transformations are crucial for building the core structures of many biologically active compounds. mdpi.comresearchgate.net

Strategic Incorporations into Advanced Organic Molecules

The predictable, stepwise functionalization of this compound allows for its strategic use in the assembly of complex, highly decorated organic molecules.

The ability to sequentially address each of the three functional groups (bromo, iodo, nitro) makes this compound an ideal platform for generating pyridine rings with multiple, distinct substituents. A synthetic plan can exploit the hierarchy of reactivity to build molecular complexity in a controlled manner.

A typical sequence might involve:

C5-Functionalization: A palladium-catalyzed cross-coupling reaction, such as a Suzuki, Stille, or Sonogashira reaction, at the more reactive C-I bond.

C2-Functionalization: A nucleophilic aromatic substitution (SNAr) at the C-Br bond, which is activated by the C4-nitro group.

C4-Modification: Reduction of the nitro group to an amine, followed by diazotization, acylation, or alkylation to introduce a third, diverse substituent.

This stepwise approach provides access to a wide range of tetrasubstituted pyridine derivatives that would be difficult to synthesize using other methods.

Table 2: Hypothetical Synthesis of a Multi-functionalized Pyridine

| Step | Position Targeted | Reaction Type | Example Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | C5 | Sonogashira Coupling | Phenylacetylene, PdCl2(PPh3)2, CuI, Et3N | 2-Bromo-4-nitro-5-(phenylethynyl)pyridine |

| 2 | C2 | SNAr | Morpholine, K2CO3 | 4-(5-(Phenylethynyl)-4-nitropyridin-2-yl)morpholine |

| 3 | C4 | Nitro Reduction | Fe, NH4Cl | 5-(Phenylethynyl)-2-morpholinopyridin-4-amine |

This table outlines a plausible, multi-step synthesis to demonstrate the utility of the starting building block.

In a convergent synthesis, large molecular fragments are prepared independently and then joined together in the final stages. This approach is often more efficient for building complex molecules than a linear synthesis. This compound serves as an excellent central scaffold for such strategies.

Two different, complex molecular fragments can be prepared separately and then coupled to the pyridine core. For example, one fragment containing a boronic acid can be attached at the C5-iodo position via a Suzuki coupling. A second, different fragment can then be introduced at the C2-bromo position, either through another cross-coupling reaction or via nucleophilic substitution. This allows for the rapid and efficient assembly of advanced molecular architectures from well-defined, pre-synthesized components.

Development of Novel Synthetic Methodologies

The unique substitution pattern and electronic properties of this compound make it a valuable substrate for the development and exploration of new synthetic reactions. The presence of multiple, electronically distinct reactive sites allows researchers to test the selectivity and scope of new catalytic systems.

For example, developing catalysts that can selectively activate the C-Br bond over the C-I bond in cross-coupling reactions would be a significant methodological advance. Furthermore, the compound could be employed in domino or cascade reactions, where a single synthetic operation triggers a series of bond-forming events to rapidly build molecular complexity. The development of novel multicomponent reactions (MCRs), where the pyridine core acts as one of the components, is another area of potential exploration. researchgate.net The study of such reactions can lead to the discovery of new ways to construct complex heterocyclic frameworks in a more atom- and step-economical fashion.

Catalytic C-C and C-Heteroatom Bond Formations

The halogen atoms at the C2 and C5 positions of this compound serve as excellent handles for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

Catalytic C-C Bond Formations

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for constructing C-C bonds. For dihalogenated substrates like this compound, the well-established difference in reactivity between carbon-iodine and carbon-bromine bonds (C-I > C-Br) is the key to achieving selectivity.

One of the most utilized C-C bond-forming reaction is the Sonogashira coupling , which involves the reaction of an aryl halide with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org In the case of this compound, the reaction can be tuned to occur selectively at the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations. libretexts.org This reaction is typically carried out using a palladium catalyst, often in conjunction with a copper(I) co-catalyst and an amine base. wikipedia.org

Another cornerstone of C-C bond formation is the Suzuki-Miyaura coupling , which pairs an organohalide with an organoboron species, such as a boronic acid or its ester. wikipedia.orgnih.gov This reaction is celebrated for its mild conditions and tolerance of a wide variety of functional groups. nih.gov Similar to the Sonogashira coupling, the Suzuki reaction on this compound would proceed preferentially at the C5-iodide position, enabling the selective introduction of aryl or vinyl substituents.

Interactive Data Table: Representative Catalytic C-C Bond Formations

| Reaction Type | Coupling Partner | Product | Typical Catalytic System | Solvent | Base |

| Sonogashira Coupling | Phenylacetylene | 2-Bromo-5-(phenylethynyl)-4-nitropyridine | Pd(PPh₃)₂Cl₂ / CuI | THF / Et₃N | Triethylamine (B128534) |

| Suzuki Coupling | Phenylboronic acid | 2-Bromo-5-phenyl-4-nitropyridine | Pd(PPh₃)₄ | Dioxane/Water | K₂CO₃ |

Catalytic C-Heteroatom Bond Formations

The formation of carbon-heteroatom bonds, particularly carbon-nitrogen (C-N) bonds, is crucial in the synthesis of many biologically active compounds. The Buchwald-Hartwig amination is a premier palladium-catalyzed method for coupling amines with aryl halides. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction has broad utility, allowing for the formation of C-N bonds with a wide range of amines, including primary and secondary amines. wikipedia.orgresearchgate.net When applied to this compound, the reaction's conditions can be controlled to favor substitution at the highly reactive C-I bond, yielding 5-amino-2-bromo-4-nitropyridine derivatives. This selective amination has been demonstrated in related dihalopyridine systems. nih.gov

Interactive Data Table: Representative Catalytic C-Heteroatom Bond Formations

| Reaction Type | Coupling Partner | Product | Typical Catalytic System | Solvent | Base |

| Buchwald-Hartwig Amination | Morpholine | 4-(2-Bromo-4-nitro-pyridin-5-yl)morpholine | Pd₂(dba)₃ / XPhos | Toluene | NaOtBu |

| Buchwald-Hartwig Amination | Aniline | (2-Bromo-4-nitropyridin-5-yl)phenylamine | Pd(OAc)₂ / BINAP | Dioxane | Cs₂CO₃ |

Chemoselective and Regioselective Transformations

The synthetic utility of this compound is profoundly enhanced by the ability to perform reactions that are both chemoselective (discriminating between different functional groups) and regioselective (discriminating between different positions).

Chemoselectivity

Chemoselectivity in the context of this molecule refers to the selective reaction of one halogen over the other. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the general trend: I > Br > Cl. This predictable reactivity hierarchy is the foundation for the selective functionalization of this compound.

By carefully selecting the reaction conditions (e.g., catalyst, temperature, reaction time), a nucleophile can be directed to couple exclusively at the C-I bond while the C-Br bond remains untouched. This generates a monosubstituted intermediate which is itself a valuable building block, as the remaining bromine atom can be targeted in a subsequent, often more forcing, cross-coupling reaction to introduce a second, different substituent. This stepwise approach allows for the synthesis of complex, unsymmetrically substituted 4-nitropyridines. Studies on di-substituted aryl halides, such as 2-bromo-4-iodo-quinoline, have explicitly shown that alkynes add to the more reactive iodide position. libretexts.org

Regioselectivity

Regioselectivity concerns the site of the reaction. For this compound, the two reactive sites are the halogen-bearing carbons at positions 2 and 5. The electronic properties of the pyridine ring, strongly influenced by the electron-withdrawing nitro group at C4 and the ring nitrogen, dictate the relative electrophilicity of these positions.

The C5 position, being para to the ring nitrogen and meta to the nitro group, and the C2 position, being ortho to the ring nitrogen, possess distinct electronic environments. This inherent electronic bias, combined with the differential reactivity of iodine and bromine, allows for highly regioselective transformations. For instance, a Sonogashira or Suzuki coupling under mild conditions will selectively occur at the C5-I position due to the superior reactivity of the C-I bond. This provides a reliable method for introducing a diverse range of substituents specifically at the 5-position of the 2-bromo-4-nitropyridine (B184007) core.

Interactive Data Table: Examples of Selective Transformations

| Transformation | Position | Reagent/Reaction | Selectivity Principle | Resulting Structure |

| Monofunctionalization | C5 | Suzuki Coupling with 4-methoxyphenylboronic acid | Chemoselectivity (I > Br) & Regioselectivity | 2-Bromo-5-(4-methoxyphenyl)-4-nitropyridine |

| Monofunctionalization | C5 | Sonogashira Coupling with Trimethylsilylacetylene | Chemoselectivity (I > Br) & Regioselectivity | 2-Bromo-4-nitro-5-(trimethylsilylethynyl)pyridine |

| Monofunctionalization | C5 | Buchwald-Hartwig Amination with Piperidine | Chemoselectivity (I > Br) & Regioselectivity | 1-(2-Bromo-4-nitropyridin-5-yl)piperidine |

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Transformations

The reactivity of the carbon-halogen bonds in 2-Bromo-5-iodo-4-nitropyridine is the gateway to its derivatization. The difference in bond strength between the C-Br and C-I bonds, influenced by the electron-withdrawing nitro group, allows for selective cross-coupling reactions. Future research should focus on the development and optimization of novel catalytic systems to precisely control these transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds. wikipedia.orgnih.govyoutube.com Research efforts could be directed towards designing palladium catalysts with specific ligand spheres that can differentiate between the bromo and iodo substituents with high selectivity. acs.org For instance, the use of bulky, electron-rich phosphine (B1218219) ligands may favor oxidative addition at the weaker C-I bond, allowing for sequential functionalization. Conversely, catalyst systems that are more sensitive to the electronic environment could potentially be tuned to react at the C-Br bond, which is positioned ortho to the directing nitro group. nih.gov

Furthermore, the exploration of alternative metal catalysts, such as copper or nickel, could offer complementary reactivity and selectivity profiles. nih.govacs.org These earth-abundant metals are gaining prominence in cross-coupling chemistry and may provide more sustainable and cost-effective synthetic routes. rsc.org Investigating the influence of reaction parameters such as solvent, temperature, and the nature of the organometallic reagent will be crucial in defining the optimal conditions for selective transformations. nih.gov

Development of Asymmetric Synthetic Routes

The introduction of chirality is a critical step in the synthesis of many biologically active molecules. nih.gov The planar nature of the pyridine (B92270) ring in this compound provides an excellent opportunity for the development of asymmetric synthetic routes to generate chiral derivatives. Future research should explore methods to introduce stereocenters either on the pyridine core or on substituents introduced through catalytic cross-coupling.

One promising avenue is the use of chiral ligands in transition metal-catalyzed cross-coupling reactions. acs.org The development of novel chiral phosphine, N-heterocyclic carbene (NHC), or bipyridine ligands could enable the enantioselective formation of axially chiral biaryl compounds through Suzuki or Stille couplings. acs.orgrsc.org The steric and electronic properties of these ligands would play a pivotal role in controlling the stereochemical outcome of the reaction.

Another approach involves the asymmetric transformation of functional groups introduced onto the pyridine ring. For example, if a prochiral ketone is introduced at the 5-position (via iodine displacement), its asymmetric reduction using chiral catalysts could yield enantioenriched secondary alcohols. Similarly, the development of methods for the asymmetric functionalization of a substituent at the 2-position would be of significant interest.

Integrated Computational and Experimental Studies

The interplay between computational and experimental chemistry can provide deep insights into reaction mechanisms and guide the rational design of new synthetic strategies. nih.gov For a molecule as electronically complex as this compound, integrated studies will be invaluable.

Density Functional Theory (DFT) calculations can be employed to model the electronic structure of the molecule, including the relative energies of its molecular orbitals and the distribution of electron density. acs.org This information can help predict the most likely sites for nucleophilic or electrophilic attack and rationalize the observed regioselectivity in cross-coupling reactions. Computational studies can also be used to investigate the transition states of catalytic cycles, providing a clearer understanding of the factors that govern catalyst activity and selectivity. nih.gov

These computational predictions can then be validated through carefully designed experiments. For example, kinetic studies can be performed to measure the relative rates of reaction at the C-Br and C-I bonds under different catalytic conditions. The results of these experiments can then be used to refine the computational models, leading to a synergistic cycle of prediction and verification. Such integrated studies will accelerate the development of efficient and selective synthetic methodologies for the derivatization of this compound. researchgate.net

Expansion of Synthetic Utility and Derivatization Potential

The true value of a building block like this compound lies in its potential to be converted into a wide array of more complex and functionally diverse molecules. nbinno.com Future research should focus on expanding its synthetic utility by exploring a broad range of derivatization reactions.